6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of n-arylpiperazines These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group
Preparation Methods
The synthesis of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method includes the reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the synthesized compounds are then characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring. Common reagents used in these reactions include sodium cyanoborohydride, methanol, and various aromatic aldehydes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating Alzheimer’s disease.
Antimicrobial Activity: The compound has shown significant antibacterial and antifungal activity in vitro.
Pharmacology: It is being explored for its potential effects on the central nervous system and cardiovascular system.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar compounds include other n-arylpiperazines and derivatives of pyrimidine and tetrahydroquinoline. For example:
6-[(S)-3-Benzylpiperazin-1-yl]-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyrazine: This compound shares structural similarities and is also studied for its pharmacological properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with similar structural motifs, used as an acetylcholinesterase inhibitor.
Properties
Molecular Formula |
C28H35N5 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
6-[2-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C28H35N5/c1-20-16-26-24(21(2)18-28(3,4)31-26)17-23(20)25-10-11-29-27(30-25)33-14-12-32(13-15-33)19-22-8-6-5-7-9-22/h5-11,16-17,21,31H,12-15,18-19H2,1-4H3 |
InChI Key |
BBLQEWLUKBAHME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=NC(=NC=C3)N4CCN(CC4)CC5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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